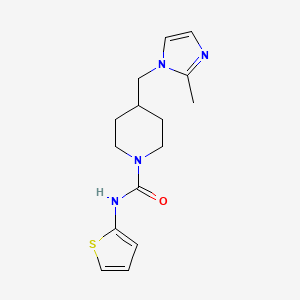

4-((2-methyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

This compound features a piperidine core substituted with a carboxamide group linked to a thiophen-2-yl moiety and a methylimidazole side chain.

Properties

IUPAC Name |

4-[(2-methylimidazol-1-yl)methyl]-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS/c1-12-16-6-9-19(12)11-13-4-7-18(8-5-13)15(20)17-14-3-2-10-21-14/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIYFCUDFSXMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCN(CC2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route involves the reaction of piperidine with 2-methylimidazole to form the intermediate piperidine-imidazole compound, which is then further reacted with thiophen-2-yl isocyanate to introduce the thiophene group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The imidazole and thiophene groups can be oxidized to form corresponding oxo derivatives.

Reduction: : The piperidine ring can be reduced to form a more saturated ring structure.

Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the piperidine ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: : Imidazole-2-oxide and thiophene-2-oxide derivatives.

Reduction: : Piperidine derivatives with reduced saturation.

Substitution: : Alkylated or aminated derivatives of the piperidine ring.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a ligand for biological receptors or enzymes.

Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.

Industry: : Applications in material science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The table below compares structural features and physicochemical properties of the target compound with analogs from the evidence:

Functional Group Impact on Pharmacokinetics

- Thiophene vs. Thiophen-2-ylmethyl: The target compound’s direct thiophen-2-yl attachment (vs.

- Imidazole vs. Benzoimidazole : The benzoimidazole in adds a fused benzene ring, which may enhance target binding via extended π-stacking but could lower solubility .

- Fluorophenyl and Trifluoromethoxy Groups : Compounds and incorporate fluorine, which often improves metabolic stability and bioavailability through electronegative effects and reduced oxidative metabolism .

Hypothetical Pharmacological Implications

While biological data for the target compound are unavailable, insights can be inferred from analogs:

- Solubility Challenges : The benzoimidazole in and trifluoromethoxy group in may reduce aqueous solubility compared to the target’s simpler imidazole-thiophene system.

Biological Activity

The compound 4-((2-methyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 299.39 g/mol. The structure features a piperidine ring substituted with an imidazole group and a thiophene moiety, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site, preventing substrate interaction and subsequent enzymatic activity.

- Receptor Modulation : It can modulate receptor activity by altering signal transduction pathways through binding to receptor sites.

Antimicrobial Activity

Research indicates that derivatives of imidazole and piperidine compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth at micromolar concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 5 µM |

| S. aureus | 10 µM |

| C. albicans | 15 µM |

Anticancer Properties

Studies have shown that the compound demonstrates cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 8.3 |

| A549 (lung cancer) | 15.0 |

Case Studies

- Antiviral Activity : A study evaluated the compound's efficacy against viral infections, particularly focusing on its ability to inhibit viral replication in vitro. Results indicated a significant reduction in viral load at concentrations as low as 7 µM.

- Neuroprotective Effects : Another study investigated the neuroprotective properties of the compound in models of neurodegenerative diseases. The results showed that it could reduce oxidative stress markers and improve neuronal survival rates.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thiophene and imidazole moieties significantly affect biological activity. Compounds with electron-withdrawing groups on the thiophene ring exhibited enhanced potency against microbial strains.

Q & A

Q. What are the standard synthetic routes for this compound, and how are structural and purity parameters validated?

The compound is typically synthesized via coupling reactions between piperidine-carboxamide intermediates and functionalized imidazole or thiophene derivatives. For example, carboxamide formation using acid-amine coupling (similar to , where yields were optimized via solvent selection and purification by column chromatography). Structural validation relies on 1H/13C NMR to confirm connectivity, mass spectrometry (ESI-MS) for molecular weight, and HPLC (>98% purity criteria). Crystallographic data (e.g., intramolecular hydrogen bonding in ) may further resolve conformational details .

Q. What analytical techniques are critical for confirming molecular identity and stability?

Key techniques include:

- NMR spectroscopy : Detects proton environments (e.g., methyl groups on imidazole at δ ~2.1 ppm, thiophene protons at δ ~6.8–7.4 ppm) .

- HPLC : Monitors purity under reverse-phase conditions (C18 columns, acetonitrile/water gradients) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly if the compound degrades above 100°C (as seen in analogs in ) .

Q. What are common challenges in synthesizing piperidine-carboxamide derivatives, and how are they mitigated?

Low yields due to steric hindrance at the piperidine nitrogen or competing side reactions (e.g., over-alkylation) are common. Mitigation strategies include:

- Using coupling agents (e.g., HATU, EDCI) to activate carboxylic acids ().

- Optimizing reaction time and temperature (e.g., reflux in dichloromethane for 24 hours in ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituting the thiophene or imidazole moieties?

SAR studies involve synthesizing analogs with systematic substitutions (e.g., replacing thiophene with furan or varying methyl groups on imidazole). Biological assays (e.g., enzyme inhibition, receptor binding) are paired with docking simulations to map interactions (e.g., ’s docking poses for aryl-thiazole derivatives). For example:

- Thiophene-to-furan substitution may reduce π-π stacking with hydrophobic pockets.

- Adding electron-withdrawing groups on imidazole could enhance hydrogen bonding (as in ’s halogen-substituted imidazoles) .

Q. How do discrepancies in biological activity between in vitro and in vivo models arise, and how can they be addressed?

Discrepancies often stem from poor pharmacokinetics (e.g., low solubility, metabolic instability). For instance, highlights a compound recommended for in vitro use only due to instability in vivo. Solutions include:

Q. How does molecular conformation influence target interaction, and what techniques resolve this?

Intramolecular interactions (e.g., hydrogen bonds between the piperidine carboxamide and imidazole in ) rigidify the structure, affecting binding pocket compatibility. Techniques:

- X-ray crystallography : Resolves 3D conformation (e.g., dihedral angles between thiophene and imidazole in ).

- DFT calculations : Predict electrostatic potential surfaces to guide substituent placement .

Q. What strategies optimize reaction conditions for novel derivatives with enhanced bioactivity?

- High-throughput screening : Test solvent/catalyst combinations (e.g., ’s use of CuI for click chemistry).

- Green chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or ethanol (as in ’s methylene chloride/water extraction) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on compound stability or reactivity?

Contradictions may arise from varying experimental conditions (e.g., pH, humidity). For example:

- A compound may degrade in DMSO but remain stable in methanol ( ).

- Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation pathways. Cross-validate using LC-MS to detect byproducts .

Methodological Guidance

Q. What computational tools predict binding affinity for target proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.